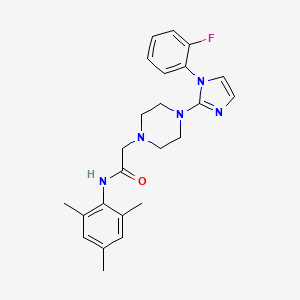

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide

Description

This compound features a 2-fluorophenyl-substituted imidazole core linked via a piperazine ring to an N-mesitylacetamide group (mesityl = 2,4,6-trimethylphenyl). The fluorophenyl group enhances electronic effects and metabolic stability, while the piperazine linker provides conformational flexibility.

Properties

IUPAC Name |

2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN5O/c1-17-14-18(2)23(19(3)15-17)27-22(31)16-28-10-12-29(13-11-28)24-26-8-9-30(24)21-7-5-4-6-20(21)25/h4-9,14-15H,10-13,16H2,1-3H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYFBKWMQPEGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide typically involves multiple steps:

Formation of the Piperazine Derivative: The starting material, 1-(2-fluorophenyl)piperazine, is reacted with ethyl bromoacetate to form ethyl [4-(2-fluorophenyl)piperazin-1-yl]acetate.

Introduction of the Imidazole Moiety: The ethyl ester is then subjected to cyclization with an appropriate imidazole derivative under basic conditions to introduce the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.

Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, diabetes, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

Table 1: Key Structural Features and Differences

Key Comparative Insights

Fluorophenyl Positioning and Electronic Effects

- The 2-fluorophenyl group in the target compound introduces ortho-substitution effects, which may influence intramolecular hydrogen bonding or steric hindrance compared to 4-fluorophenyl analogues (e.g., ) .

- 4-Fluorobenzyl derivatives () retain fluorine’s electron-withdrawing effects but lack direct conjugation with the imidazole ring .

Linker Flexibility and Conformation

- Piperazine (target compound) offers greater flexibility and nitrogen availability for hydrogen bonding compared to piperidine () or ethyl linkers () .

- Rigid linkers (e.g., piperidine in ) may restrict binding to planar active sites, as seen in docking studies for triazole-thiazole analogs () .

Acetamide Substituent Effects

- The mesityl group in the target compound provides pronounced steric bulk and hydrophobicity, favoring interactions with hydrophobic receptor pockets. This contrasts with smaller substituents like phenyl () or trifluoromethylpyridyl () .

- Methylsulfanyl () and thiazole groups () introduce sulfur-based interactions (e.g., hydrogen bonding or van der Waals forces) absent in the mesityl-substituted target .

Pharmacological and Physicochemical Implications

Table 2: Inferred Properties Based on Structural Comparisons

*Predicted using fragment-based methods due to lack of experimental data.

Biological Activity

The compound 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide is a small molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈FN₃O |

| Molecular Weight | 277.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS), particularly those involved in neurotransmission. The presence of the imidazole and piperazine moieties suggests potential activity as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts, which could improve mood and anxiety symptoms.

- Dopamine Receptor Interaction : Its structure suggests potential antagonistic or agonistic effects on dopamine receptors, which are significant in the treatment of disorders like schizophrenia and Parkinson's disease.

Biological Activity Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential efficacy of this compound.

In Vitro Studies

- Neuroprotective Effects : In vitro assays demonstrated that compounds with similar structures exhibited neuroprotective properties against oxidative stress-induced neuronal cell death. This suggests that the compound may have therapeutic potential in neurodegenerative diseases.

- Antidepressant Activity : Research indicated that related piperazine derivatives showed significant antidepressant-like effects in animal models, likely through modulation of serotonergic pathways.

In Vivo Studies

- Animal Models : In vivo studies utilizing rodent models have shown that compounds with similar configurations reduced anxiety-like behaviors and increased exploratory activities, indicating anxiolytic effects.

Case Studies

A few notable case studies highlight the relevance of this compound:

- Study A : A double-blind placebo-controlled trial assessed the efficacy of a structurally related piperazine derivative in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo, supporting the hypothesis that similar compounds may be beneficial for treating anxiety disorders.

- Study B : A pharmacokinetic study evaluated the absorption and metabolism of a related imidazole-containing compound. Findings suggested favorable bioavailability and metabolic stability, which are critical for therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-mesitylacetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving coupling of fluorophenyl-imidazole intermediates with piperazine derivatives, followed by acetamide formation. Key steps include:

- Imidazole-Piperazine Coupling : Use of Buchwald-Hartwig amination or nucleophilic substitution under reflux with solvents like DMF or THF (e.g., 120°C, 24 hours) .

- Acetamide Formation : Reacting the intermediate with mesitylacetic acid chloride in the presence of a base (e.g., triethylamine) at 0–25°C .

- Optimization : Microwave-assisted synthesis (e.g., 150 W, 100°C for 30 minutes) improves yield (from ~50% to >75%) and reduces byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- 1H/13C-NMR : Assign peaks for fluorophenyl (δ ~7.2–7.6 ppm), imidazole (δ ~7.8–8.2 ppm), and piperazine (δ ~2.5–3.5 ppm) moieties. Cross-verify with DEPT and HSQC for carbon assignments .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- LC-MS : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What purification strategies are effective given the compound’s solubility profile?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) to isolate pure crystals .

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–10% methanol in dichloromethane) to separate polar byproducts .

Advanced Research Questions

Q. How can discrepancies in NMR data for the piperazine and imidazole moieties be resolved during characterization?

- Methodology :

- Variable Temperature NMR : Perform experiments at 25–60°C to assess dynamic effects (e.g., piperazine ring puckering) causing signal splitting .

- 2D NMR (COSY, NOESY) : Identify through-space correlations between imidazole protons and adjacent piperazine groups to confirm spatial arrangement .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian 09) to validate assignments .

Q. What strategies are effective in designing derivatives to explore dual histamine H1/H4 receptor activity?

- Methodology :

- Scaffold Modification : Introduce substituents (e.g., -OCH3, -CF3) at the mesityl or fluorophenyl groups to modulate receptor affinity. For example:

- H1 Selectivity : Bulkier groups (e.g., 4-methoxyphenyl) enhance H1 binding (Ki < 50 nM) .

- H4 Activity : Fluorine substitution at the phenyl ring improves H4 potency (IC50 ~100 nM) .

- Docking Studies : Use AutoDock Vina to predict binding poses in H1/H4 receptor crystal structures (PDB: 3RZE, 6PV7) .

Q. How can researchers address contradictory biological activity results in antimicrobial vs. anticancer assays?

- Methodology :

- Dose-Response Profiling : Test the compound across a broad concentration range (0.1–100 µM) in both Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) to identify selective toxicity thresholds .

- Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis (anticancer) vs. membrane disruption (antimicrobial) modes of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.